3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline
Description
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline is a fluorinated aniline derivative featuring a difluoromethyl (-CF₂H) group at the 3-position and a 2-ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) substituent at the 4-position of the benzene ring. This compound is of interest in medicinal and agrochemical research due to the synergistic effects of fluorine and alkoxy groups on solubility, metabolic stability, and bioavailability . The difluoromethyl group enhances resistance to oxidative metabolism compared to non-fluorinated analogs, while the ethoxyethoxy chain improves water solubility, making it suitable for formulations requiring balanced lipophilicity .
Properties
IUPAC Name |
3-(difluoromethyl)-4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-2-15-5-6-16-10-4-3-8(14)7-9(10)11(12)13/h3-4,7,11H,2,5-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOBRCLAOPVAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline typically involves the introduction of the difluoromethyl group and the ethoxyethoxy group onto an aniline derivative. One common approach is the difluoromethylation of aniline derivatives using difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ethoxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural analogs, focusing on substituents, molecular weights, and functional attributes:
Substituent Effects on Physicochemical Properties
Fluorine Substituents :
- Difluoromethyl (-CF₂H) : Provides moderate electron-withdrawing effects, improving metabolic stability without excessive lipophilicity. Compared to -CF₃, it offers better solubility in polar solvents (e.g., logP of target compound ~2.1 vs. ~2.5 for -CF₃ analogs) .
- Trifluoromethyl (-CF₃) : Increases lipophilicity and resistance to enzymatic degradation but may reduce aqueous solubility, limiting bioavailability in hydrophilic environments .
Alkoxy Chains :
- 2-Ethoxyethoxy : Balances solubility and lipophilicity, with an ether oxygen enhancing hydrogen-bonding capacity. This group is less lipophilic than longer chains (e.g., heptyloxy in ) but more soluble than methoxyethoxy due to increased flexibility .
- 2-Methoxyethoxy : Slightly shorter chain reduces steric hindrance, favoring synthetic accessibility in cross-coupling reactions .
Research Findings and Contradictions
- Metabolic Stability: While -CF₂H derivatives exhibit better metabolic stability than non-fluorinated anilines, they are less stable than -CF₃ analogs, as observed in cytochrome P450 assays .
- Solubility vs. Activity : Ethoxyethoxy-substituted compounds show superior aqueous solubility compared to methoxyethoxy variants, but this may come at the cost of reduced membrane permeability in cellular assays .
- Patent Focus : Recent patents emphasize -CF₃ derivatives for crop protection, suggesting industry preference for longevity over solubility in certain applications .
Biological Activity
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a difluoromethyl group and an ethoxyethoxy substituent on the aniline core, which may influence its lipophilicity, metabolic stability, and interactions with biological targets. The presence of fluorine atoms can enhance the compound's pharmacokinetic properties, making it a candidate for various biological applications.
The exact mechanism of action for 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline remains to be fully elucidated. However, compounds with similar structures often interact with enzymes or receptors, impacting various biochemical pathways. The difluoromethyl group may enhance binding affinity to specific targets due to increased electron-withdrawing effects, potentially leading to altered biological responses.
Antiproliferative Effects
Recent studies have indicated that anilines and their derivatives exhibit varying degrees of antiproliferative activity against different cancer cell lines. For example, a related compound demonstrated significant activity against HeLa cells with an IC50 value in the low nanomolar range (IC50 = 83 nM) . This suggests that 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline may also possess similar antiproliferative properties worth investigating.
Toxicity Studies
Toxicological assessments have shown that compounds with similar structures can exhibit toxicity at certain dosages. For instance, in animal studies, doses of 750 mg/kg resulted in significant mortality rates . Understanding the toxicity profile is crucial for evaluating the safety of 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline in potential therapeutic applications.
Synthesis and Evaluation
Research has focused on synthesizing derivatives of anilines to assess their biological activities. A study highlighted the synthesis of various substituted anilines and their subsequent evaluation against cancer cell lines . The results indicated that specific substitutions could enhance biological activity, suggesting a structure-activity relationship (SAR) that could be applied to 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline.
Table: Summary of Biological Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline | TBD | TBD | TBD |
| 4′-fluoroaniline | HeLa | 83 | Inhibits tubulin polymerization |
| 4′-chloroaniline | A549 | 101 | Induces apoptotic cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
